molecular formula C12H14N2O B6241831 4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol CAS No. 2377030-73-2

4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol

Cat. No. B6241831
CAS RN: 2377030-73-2
M. Wt: 202.3
InChI Key:
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Description

The compound “4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol” is a type of organic compound that is useful in chemical synthesis studies . It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, and four hydrogen atoms .


Synthesis Analysis

The synthesis of pyrazole-based compounds often involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro (trimethyl)silane . This reaction proceeds under reflux conditions for 12 hours under an argon atmosphere in a 2-ethoxyethanol–water mixture .


Molecular Structure Analysis

The molecular structure of pyrazole-based compounds is characterized by a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and four hydrogen atoms . The pyrazole ring is known to promote unique coordination with metal ions, making it a valuable precursor for the development of metalloenzymes .


Chemical Reactions Analysis

Pyrazole-based compounds are known to exhibit a broad range of chemical reactions due to their amphoteric nature, showing both acidic and basic properties . They are also known to participate in various condensation reactions, facilitated by chloro (trimethyl)silane .

Mechanism of Action

The mechanism of action of pyrazole-based compounds is largely dependent on their specific chemical structure and the type of biological activity they exhibit. For instance, some derivatives of pyrazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with pyrazole-based compounds depend on their specific chemical structure. Some compounds may be hazardous and exhibit toxicity. For instance, certain compounds are classified as Acute Tox. 3 Oral and can cause irritation to the eyes and skin . Therefore, appropriate safety measures should be taken when handling these compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol involves the reaction of 2-(1H-pyrazol-1-yl)propan-2-ol with 4-chlorophenol in the presence of a base to form the desired product.", "Starting Materials": [ "2-(1H-pyrazol-1-yl)propan-2-ol", "4-chlorophenol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-(1H-pyrazol-1-yl)propan-2-ol and 4-chlorophenol in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid to obtain the crude product.", "Step 4: Purify the crude product by recrystallization or column chromatography to obtain the final product, 4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol." ] }

CAS RN

2377030-73-2

Product Name

4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol

Molecular Formula

C12H14N2O

Molecular Weight

202.3

Purity

95

Origin of Product

United States

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